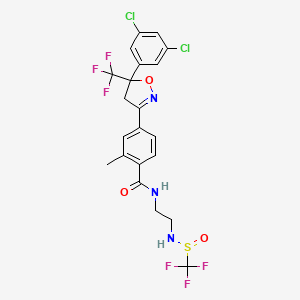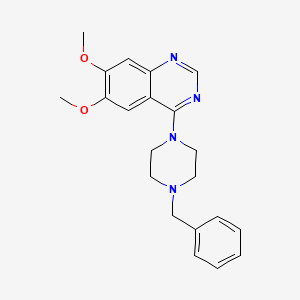
4-(4-Benzylpiperazin-1-yl)-6,7-dimethoxyquinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
hAChE/hBACE-1-IN-4, also known as compound AK-2, is a quinazoline derivative that exhibits significant inhibitory activity against human acetylcholinesterase (hAChE) and human beta-secretase 1 (hBACE-1) enzymes. This compound has shown potential in inhibiting amyloid-beta aggregation, which is a hallmark of Alzheimer’s disease. It possesses blood-brain barrier permeability, oral activity, and non-neurotoxicity, making it a promising candidate for Alzheimer’s disease research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of hAChE/hBACE-1-IN-4 involves the preparation of quinazoline derivatives. The specific synthetic routes and reaction conditions are detailed in the literature, where various quinazoline derivatives are synthesized through multi-step reactions involving different reagents and catalysts .
Industrial Production Methods
While specific industrial production methods for hAChE/hBACE-1-IN-4 are not explicitly detailed, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.
Analyse Des Réactions Chimiques
Types of Reactions
hAChE/hBACE-1-IN-4 undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, which may alter its chemical structure and properties.
Reduction: Reduction reactions can also modify the compound, potentially affecting its inhibitory activity.
Substitution: Substitution reactions, where one functional group is replaced by another, can be used to modify the compound’s structure and enhance its activity.
Common Reagents and Conditions
Common reagents used in the synthesis and modification of hAChE/hBACE-1-IN-4 include various acids, bases, oxidizing agents, and reducing agents. The specific conditions, such as temperature, pressure, and solvent, depend on the desired reaction and the specific step in the synthetic route .
Major Products
The major products formed from these reactions are typically quinazoline derivatives with varying functional groups. These derivatives are then tested for their inhibitory activity against hAChE and hBACE-1 enzymes to identify the most potent compounds .
Applications De Recherche Scientifique
hAChE/hBACE-1-IN-4 has several scientific research applications, particularly in the field of Alzheimer’s disease research. Its ability to inhibit hAChE and hBACE-1 enzymes makes it a valuable tool for studying the mechanisms of Alzheimer’s disease and developing potential treatments. Additionally, the compound’s non-neurotoxicity and blood-brain barrier permeability make it suitable for in vivo studies in animal models .
Mécanisme D'action
The mechanism of action of hAChE/hBACE-1-IN-4 involves the inhibition of hAChE and hBACE-1 enzymes. By inhibiting hAChE, the compound prevents the breakdown of acetylcholine, a neurotransmitter essential for cognitive function. Inhibition of hBACE-1 reduces the production of amyloid-beta peptides, which aggregate to form plaques in the brains of Alzheimer’s disease patients. This dual inhibitory activity helps to mitigate the cognitive decline associated with Alzheimer’s disease .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to hAChE/hBACE-1-IN-4 include other quinazoline derivatives and multi-targeting agents designed for Alzheimer’s disease treatment. Some of these compounds include:
Donepezil: A well-known acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.
Rivastigmine: Another acetylcholinesterase inhibitor with similar applications.
Galantamine: A compound that also inhibits acetylcholinesterase and is used in Alzheimer’s disease therapy
Uniqueness
hAChE/hBACE-1-IN-4 stands out due to its dual inhibitory activity against both hAChE and hBACE-1 enzymes, its ability to inhibit amyloid-beta aggregation, and its favorable pharmacokinetic properties, such as blood-brain barrier permeability and non-neurotoxicity. These characteristics make it a unique and promising candidate for Alzheimer’s disease research .
Propriétés
Formule moléculaire |
C21H24N4O2 |
|---|---|
Poids moléculaire |
364.4 g/mol |
Nom IUPAC |
4-(4-benzylpiperazin-1-yl)-6,7-dimethoxyquinazoline |
InChI |
InChI=1S/C21H24N4O2/c1-26-19-12-17-18(13-20(19)27-2)22-15-23-21(17)25-10-8-24(9-11-25)14-16-6-4-3-5-7-16/h3-7,12-13,15H,8-11,14H2,1-2H3 |
Clé InChI |
XWPIESWYFSAYJL-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C2C(=C1)C(=NC=N2)N3CCN(CC3)CC4=CC=CC=C4)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


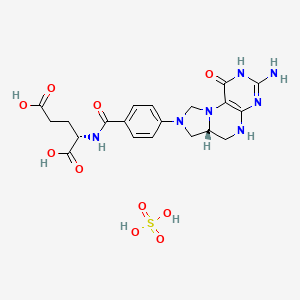
![2-Azabicyclo[2.2.1]heptane-2,3-dicarboxylic acid, 2-(1,1-dimethylethyl) ester, (1R,3S,4S)-](/img/structure/B15135326.png)
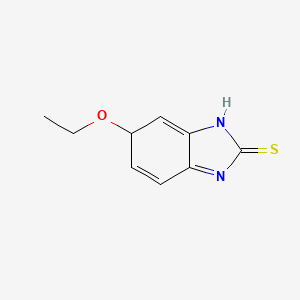
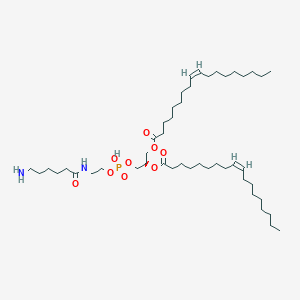
![2-[(1R)-1-[4-[6-[(4-cyano-2-fluorophenyl)methoxy]pyridin-2-yl]piperazin-1-yl]ethyl]-3-[[(2S)-oxetan-2-yl]methyl]benzimidazole-5-carboxylic acid](/img/structure/B15135350.png)
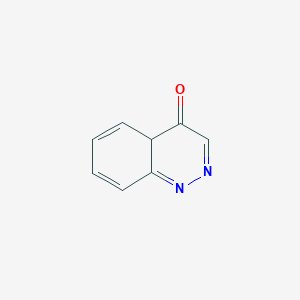
![2-[4-[2-[[(5S)-6-amino-5-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R,3R)-2-amino-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-6-oxohexyl]amino]-2-oxoethyl]-7,10-bis(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid](/img/structure/B15135366.png)
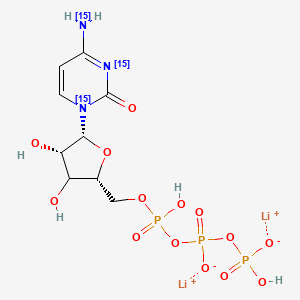
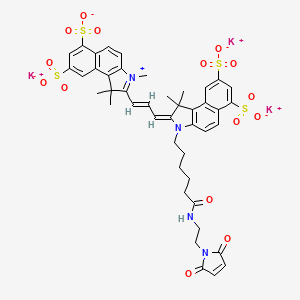
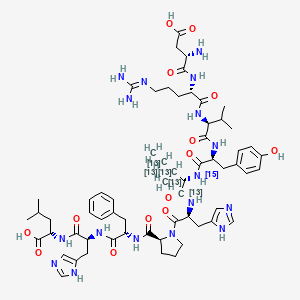
![tert-butyl 4-oxo-5,7-dihydro-4aH-pyrrolo[3,4-d]pyrimidine-6-carboxylate](/img/structure/B15135394.png)
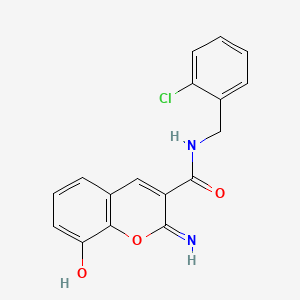
![N-[(2S,3S,4S,6R)-6-[[(1S,3R,6S,7Z,9S,11Z,13S,16S,17S,18S,20S,21R,22S,23E)-17-[(2S,4R,5R,6R)-5-[(2R,4R,5S,6R)-5-[(2R,4R,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4-[(2S,5R,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-3-ethyl-23-hydroxy-8,10,12,18,20,22-hexamethyl-25,27-dioxo-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaen-9-yl]oxy]-4-hydroxy-2,4-dimethyloxan-3-yl]acetamide](/img/structure/B15135402.png)
